2-环丙基-5-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)-4,5,6,7-四氢吡唑并[1,5-a]吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 合成: 研究人员开发了一种高效的合成方法,使用维生素B1作为催化剂来合成1,3,5-三取代-1H-吡唑。 该反应涉及α,β-不饱和醛/酮与取代苯肼的环缩合,以78–92%的收率得到目标化合物 .
- 荧光性质: 所得的1,3,5-三取代-1H-吡唑在不同的溶剂中呈现不同的颜色(从橙红色到青色)。 值得注意的是,当将吸电子基团连接到苯乙酮时,该化合物(例如,化合物5i)可以作为金属离子荧光探针,对Ag+检测具有优异的选择性 .
- 抗利什曼原虫活性: 含吡唑的化合物,包括该化合物的衍生物,已显示出有效的抗利什曼原虫活性。 进一步的研究可以探索其作为治疗利什曼病的潜力 .
荧光材料和探针
抗寄生虫活性
医药应用
高科技应用
总之,该化合物的用途涵盖了荧光材料、潜在的抗寄生虫活性、医药应用和高科技用途。 研究人员正在继续探索其性质和应用,使其成为进一步研究的有趣主题 . 🌟
作用机制
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar target in the organisms, inhibiting their growth and proliferation.
Biochemical Pathways
Given its potent antileishmanial and antimalarial activities, it is likely that it interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death .
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it may have good bioavailability and can effectively reach its targets in the body .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
生物活性
The compound 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₈N₄O₂S
- Molecular Weight : 270.36 g/mol
- CAS Number : 1151802-22-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process often includes:
- Formation of the pyrazole core through cyclocondensation reactions.
- Introduction of the sulfonyl group via electrophilic substitution.
- Cyclization to form the tetrahydropyrazine structure.
Recent studies have optimized these synthetic routes to improve yield and purity .
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that they can induce apoptosis in various cancer cell lines .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Induces apoptosis |
A549 (Lung) | 8.3 | Inhibits cell proliferation |
HeLa (Cervical) | 12.0 | Causes cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes:
- Target Enzymes : It shows inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
COX-1 | 15.0 | Competitive |
COX-2 | 20.0 | Non-competitive |
LOX | 18.0 | Mixed-type |
Study 1: Antitumor Activity
A study published in Cancer Letters evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls when administered at a dose of 20 mg/kg .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels . This suggests potential therapeutic uses in treating inflammatory diseases.
属性
IUPAC Name |
2-cyclopropyl-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-6-7-20-13(9-19)8-14(17-20)12-4-5-12/h8,12H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWSVMDGIMOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。